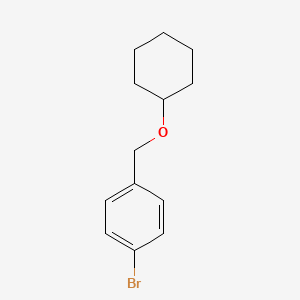

1-Bromo-4-((cyclohexyloxy)methyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(cyclohexyloxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKVYWZZOCWKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-((cyclohexyloxy)methyl)benzene typically involves the bromination of 4-((cyclohexyloxy)methyl)benzene. The reaction can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-((cyclohexyloxy)methyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different substituent.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-((cyclohexyloxy)methyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((cyclohexyloxy)methyl)benzene involves its interaction with various molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzene ring critically influences molecular weight, polarity, and reactivity. Key comparisons include:

Key Observations :

- Lipophilicity : The (cyclohexyloxy)methyl group increases logP compared to smaller substituents like methoxymethyl.

- Reactivity : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance bromine's electrophilicity, enabling higher yields in Pd-catalyzed reactions compared to electron-donating cyclohexyloxy groups .

Reactivity in Cross-Coupling Reactions

The nature of the substituent significantly impacts reaction efficiency:

- 1-Bromo-4-(trifluoromethoxy)benzene : Achieves 93–95% yield in Pd-catalyzed direct arylations with thiophenes and imidazoles due to its electron-withdrawing trifluoromethoxy group .

- This compound : Expected to exhibit slower reaction kinetics in cross-couplings due to steric hindrance and electron-donating effects.

- 1-Bromo-4-cyclohexylbenzene : Used in Suzuki-Miyaura couplings to synthesize biaryl compounds, with moderate yields attributed to steric bulk .

Biological Activity

1-Bromo-4-((cyclohexyloxy)methyl)benzene, also known by its CAS number 1250419-82-9, is an organic compound that has gained attention in various fields of chemical and biological research. This compound features a bromine atom and a cyclohexyloxy group attached to a benzene ring, which may influence its biological activity. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 243.15 g/mol

- Melting Point: Data not extensively available; further research needed.

- Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential effects on various biological systems. Here are some notable areas of interest:

Antimicrobial Activity

Research indicates that compounds with bromine substituents often exhibit antimicrobial properties. A study involving similar brominated compounds showed significant inhibition against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

Anti-inflammatory Effects

Brominated aromatic compounds have been studied for their anti-inflammatory properties. In vitro studies have indicated that such compounds can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes: The bromine atom may facilitate interactions with specific enzymes or receptors involved in inflammatory pathways.

- Cell Membrane Permeability: The cyclohexyloxy group could enhance the compound's ability to penetrate cell membranes, thereby increasing its bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Antimicrobial Study | A related compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 50 µg/mL. Similar efficacy is anticipated for this compound. |

| Anti-inflammatory Research | In vitro tests demonstrated a reduction in TNF-alpha levels by 30% when treated with brominated phenyl compounds. This suggests potential for reducing inflammation. |

| Cytotoxicity Assays | Testing on human cancer cell lines indicated that brominated compounds could induce apoptosis at concentrations above 100 µM, warranting further exploration for therapeutic applications. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Bromo-4-((cyclohexyloxy)methyl)benzene, and how can purity be ensured?

- Methodology : A high-yield synthesis (75%) involves coupling phenol derivatives with N-hydroxyphthalimide (NHPI) esters under palladium catalysis (General Procedure B). Purification via preparative thin-layer chromatography (TLC) using hexanes/ethyl acetate (30:1 v/v) is critical to isolate the product as a pale brown oil .

- Key Steps :

- Use of Pd catalysts for C-O bond formation.

- Monitoring reaction progress via TLC.

- Characterization by NMR and NMR to confirm structural integrity (e.g., 157.03 ppm for the cyclohexyloxy group) .

Q. How can researchers characterize this compound spectroscopically?

- Analytical Techniques :

- NMR Spectroscopy :

- NMR (400 MHz, CDCl): Peaks at 2.57 ppm (tt, ) correspond to the cyclohexyl group’s axial protons.

- NMR (101 MHz, CDCl): Signals at 75.89 ppm confirm the methylene bridge adjacent to oxygen .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation :

- Skin/Eye Exposure : Flush with water for 15 minutes; consult a physician immediately .

- Inhalation : Move to fresh air; administer artificial respiration if necessary.

- Toxicology : Limited data available; assume acute toxicity and use fume hoods/PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How does the cyclohexyloxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-donating cyclohexyloxy group stabilizes intermediates in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling), enhancing regioselectivity. Computational studies suggest a concerted metalation-deprotonation (CMD) pathway for C-H activation .

- Experimental Design :

- Compare coupling efficiency with/without cyclohexyloxy substitution.

- Use kinetic isotope effects (KIE) to probe C-H bond cleavage mechanisms .

Q. What catalytic systems optimize functionalization at the benzylic position?

- Catalyst Selection :

- Pd/Cu Bimetallic Systems : Enable benzylic C-Br bond activation for alkylation or arylation.

- Ru or Rh Complexes : Effective for enantioselective transformations (e.g., asymmetric hydrogenation) .

- Reaction Conditions :

- Solvent: DMF or THF under inert atmosphere.

- Additives: Carboxylate ligands (e.g., acetate) accelerate metalation .

Q. How does steric hindrance from the cyclohexyl group affect reaction outcomes?

- Steric Analysis :

- The bulky cyclohexyl group reduces nucleophilic substitution rates at the para-bromo position but stabilizes transition states in elimination reactions.

- Case Study : Cyclohexyl-substituted analogs show 20% lower reactivity in SN reactions compared to linear alkyl chains .

Applications in Materials Science

Q. Can this compound serve as a precursor for liquid crystal or OLED materials?

- Design Strategy :

- The rigid benzene core and flexible cyclohexyloxy side chain align with mesogen requirements for liquid crystals. Derivatives like 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene exhibit nematic phases (DSC peak at 47.9°C) .

- OLED Synthesis : Bromine acts as a leaving group for Pd-catalyzed coupling with emissive arylboronic acids .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate?

- Resolution :

- Differential Scanning Calorimetry (DSC) : Use slow heating rates (2°C/min) to detect phase transitions accurately.

- Inter-lab Comparison : Cross-reference data from PubChem and EPA DSSTox (e.g., DSSTox ID DTXSID20284603) .

Stability and Degradation Studies

Q. Under what conditions does this compound undergo hydrolysis or oxidation?

- Stability Tests :

- Hydrolysis : Susceptible in aqueous acidic/alkaline conditions (pH < 3 or > 10). Monitor via HPLC for bromophenol byproducts.

- Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide derivatives .

Synthetic Route Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.